Decahydro-quinolin-4-ol Decahydro-quinolin-4-ol
Brand Name: Vulcanchem
CAS No.: 49788-04-7
VCID: VC6495013
InChI: InChI=1S/C9H17NO/c11-9-5-6-10-8-4-2-1-3-7(8)9/h7-11H,1-6H2
SMILES: C1CCC2C(C1)C(CCN2)O
Molecular Formula: C9H17NO
Molecular Weight: 155.241

Decahydro-quinolin-4-ol

CAS No.: 49788-04-7

Cat. No.: VC6495013

Molecular Formula: C9H17NO

Molecular Weight: 155.241

* For research use only. Not for human or veterinary use.

Decahydro-quinolin-4-ol - 49788-04-7

Specification

CAS No. 49788-04-7
Molecular Formula C9H17NO
Molecular Weight 155.241
IUPAC Name 1,2,3,4,4a,5,6,7,8,8a-decahydroquinolin-4-ol
Standard InChI InChI=1S/C9H17NO/c11-9-5-6-10-8-4-2-1-3-7(8)9/h7-11H,1-6H2
Standard InChI Key MLQARXBFLAEGNM-UHFFFAOYSA-N
SMILES C1CCC2C(C1)C(CCN2)O

Introduction

Chemical Identity and Structural Characteristics

Decahydro-quinolin-4-ol hydrochloride is a white crystalline solid with a molecular formula of C₉H₁₈ClNO. The compound’s structure consists of a decahydroquinoline backbone—a bicyclic system comprising a benzene ring fused to a piperidine ring—substituted with a hydroxyl group at position 4. The hydrochloride salt enhances its solubility in polar solvents, a critical factor for biological applications. Key physicochemical properties include:

PropertyValue
Molecular Weight191.7 g/mol
Melting PointNot reported
SolubilitySoluble in polar solvents
StabilityStable under standard conditions

The three-dimensional conformation of the molecule, analyzed via molecular modeling, reveals a rigid bicyclic framework with the hydroxyl group positioned equatorially, facilitating interactions with biological targets.

Biological Activity and Applications

Antimicrobial Properties

Decahydro-quinolin-4-ol exhibits growth-inhibitory effects against intestinal bacteria, likely due to its ability to disrupt microbial cell membranes or interfere with DNA gyrase activity—a mechanism shared by fluoroquinolone antibiotics. Comparative studies with 4-hydroxyquinoline (CAS 611-36-9), a structurally simpler analog, show that saturation of the quinoline ring enhances stability and bioavailability, potentially reducing resistance development .

Photostabilization

Like 4-hydroxyquinoline, decahydro-quinolin-4-ol may act as a sacrificial scavenger of photogenerated oxygen species, preventing degradation of light-sensitive compounds such as riboflavin . This property could be exploited in pharmaceutical formulations requiring UV protection.

Chemical Reactivity and Derivative Development

The compound’s hydroxyl group and saturated ring system enable diverse chemical modifications:

  • Alkylation/Acylation: Introducing alkyl or acyl groups at the hydroxyl position to enhance lipophilicity and membrane permeability.

  • Complexation with Metals: Formation of coordination complexes with transition metals (e.g., Fe³⁺, Cu²⁺) for catalytic or therapeutic applications .

A notable derivative, 4-phenyl-decahydro-quinolin-4-ol (CID 23724402), incorporates a phenyl group at position 4, increasing steric bulk and altering interaction profiles with biological targets .

Future Research Directions

  • Pharmacokinetic Studies: Investigate absorption, distribution, metabolism, and excretion (ADME) profiles in model organisms.

  • Structure-Activity Relationships (SAR): Systematically modify the decahydroquinoline scaffold to optimize bioactivity.

  • Target Identification: Use proteomics and crystallography to elucidate molecular targets in pathogens or cancer cells.

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